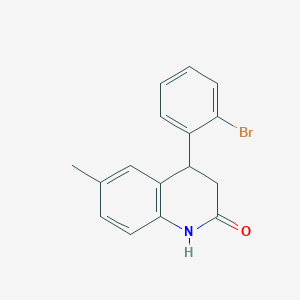![molecular formula C18H12BrNO7S2 B5017113 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate is a chemical compound that has been widely used in scientific research. It is also known as NBPB and belongs to the family of arylsulfonates. This compound has been used in various biochemical and physiological studies due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate involves the binding of the compound to the CFTR chloride channel. This binding results in a conformational change in the channel, which leads to its inhibition. The compound has been found to bind to a specific site on the channel, which is different from other CFTR inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the function of CFTR chloride channels in various cell types, including airway epithelial cells, sweat gland cells, and intestinal cells. This inhibition has been shown to reduce the secretion of chloride ions and increase the absorption of sodium ions, which can lead to dehydration and electrolyte imbalance.
実験室実験の利点と制限
One of the major advantages of using 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate in lab experiments is its selectivity towards CFTR chloride channels. This allows for specific inhibition of these channels without affecting other ion channels. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate in scientific research. One potential direction is the development of more potent and selective CFTR inhibitors based on the structure of this compound. Another direction is the use of this compound in the study of other chloride channels and their role in various physiological processes. Additionally, the potential toxicity of this compound could be further investigated to determine its safety for use in humans.
合成法
The synthesis of 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate involves the reaction of 4-nitrophenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate has been used in various scientific research studies. One of the major applications of this compound is in the study of chloride channels. It has been shown to selectively inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This inhibition has been found to be reversible and dose-dependent.
特性
IUPAC Name |
(4-nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO7S2/c19-13-4-10-16(11-5-13)28(23,24)17-2-1-3-18(12-17)29(25,26)27-15-8-6-14(7-9-15)20(21)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSMKEZBUILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5017053.png)


![3-allyl-5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017067.png)
![N-(2-methoxyethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5017070.png)
![N~1~-(3-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017071.png)
![6-chloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5017080.png)


![1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5017115.png)

![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![1,7-dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5017130.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)